Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- chemical properties
Benzenamine, 3-fluoro-4-(2-pyridinyloxy)- chemical properties
Initiating Data Collection
I'm starting a thorough search for the chemical properties of Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-. I'm focusing on its chemical structure, molecular weight, and melting point. I plan to broaden the search to include solubility and reactivity data as well, as these may be relevant. The goal is to build a complete initial profile.
Expanding Search Parameters
I've widened the scope to include boiling point, pKa, and spectroscopic data like NMR and IR. Simultaneously, I'm digging into synthesis methods, applications, and safety data. I will include published research, patents, and supplier data to build a complete guide, ensuring clarity and organization with tables and diagrams. I'll also compile a list of references with valid URLs.
Gathering Preliminary Data
I've initiated the research. I've located the CAS number for a structurally similar compound, 3-Fluoro-4-(pyridin-3-yloxy)aniline. This should be a useful starting point for exploring the target compound's chemical properties. Now, I will start expanding the research in the direction of the target compound.
Expanding the Scope
I've expanded the search beyond the initial similar compound. The target compound's CAS number is 201736-76-3; I'm now focusing on finding its chemical and physical properties. I'm prioritizing its molecular weight, melting point, boiling point, solubility, pKa, and logP. Spectroscopic data will also be a key target for the in-depth guide.
Refining Search Strategies
I'm now refining my approach. While the initial search yielded related compounds, data for the target (CAS 201736-76-3) is scarce. I've set up a plan to find the chemical properties, including spectroscopic data, and to study its synthesis, reactivity, safety and toxicological information. I'll focus on research articles and patents for the compound itself, then compile it into a detailed technical guide.
Deepening the Investigation
I'm now diving deeper into the specifics. While initial searches revealed limited direct data, I've established a concrete plan. I'm prioritizing searches using the CAS number 201736-76-3 to find properties like molecular weight and spectroscopic data. I'll also explore its synthesis, reactivity, safety, and toxicology through focused research articles and patents. My goal is an in-depth guide, incorporating tables, protocols, diagrams, and clear references; and if necessary, relevant analogs for context.
Gathering Key Data
I've just started delving into the technical aspects. My focus is now on compiling a comprehensive guide to the chemical properties of "Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-". I'm meticulously gathering data, particularly its CAS number, to ensure accuracy and relevance. I aim to provide a solid foundation for further exploration.
Analyzing Analog Data
I've shifted my focus to related analogs, given the limited data on the target compound. I've compiled details for several close matches, including their CAS numbers, molecular properties, and safety data. Notably, I've identified valuable information on the synthesis of related compounds, such as 3-fluoro-4-morpholinoaniline, which is an intermediate for linezolid. This points to potential medicinal chemistry applications and underscores the importance of fluorinated anilines as drug discovery building blocks.
Structuring the Data
I'm now structuring the gathered information, focusing on clarity given limited direct data. I'll start by compiling identifiers, then infer properties from analogs, clearly differentiating between them. I'll outline a synthetic approach, discuss potential reactivity/stability, and compile safety information based on similar molecules. A summary table, Graphviz diagram of a pathway, and a reference list will conclude the guide.
Compiling Related Data
I'm now integrating information from the target compound's analogs to fill the data gaps. I'm focusing on "Benzenamine, 3-fluoro-4-(2-pyridinyloxy)-" identifiers, then inferring properties, clearly indicating when data is analog-derived. I will describe a synthetic approach, discuss reactivity/stability, and compile safety information based on similar molecules. A summary table, a Graphviz diagram, and references will conclude the guide.
